![molecular formula C15H15NO3 B1610443 2-Phenoxyethyl 4-aminobenzoate CAS No. 88938-23-2](/img/structure/B1610443.png)
2-Phenoxyethyl 4-aminobenzoate
Overview
Description
2-Phenoxyethyl 4-aminobenzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of 4-aminobenzoic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-phenoxyethanol. One common method is the reaction of 4-aminobenzoic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of acid chlorides or anhydrides to react with 2-phenoxyethanol, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce different functional groups to the phenoxy moiety .
Scientific Research Applications
Chemistry
2-Phenoxyethyl 4-aminobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: Nitro derivatives can be reduced back to the amino group.
- Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Biology
The compound exhibits significant biological activity , making it useful in several applications:
- Antimicrobial Agent: It shows potential antibacterial and antifungal properties, which can be harnessed in developing new antimicrobial agents.
- Biochemical Probe: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Pharmaceuticals
This compound is being explored as a potential local anesthetic , likely acting on sodium ion channels in nerve cells to block nerve impulse conduction, thereby providing a numbing effect. Additionally, its antimicrobial properties make it a candidate for pharmaceutical formulations aimed at treating infections.
Cosmetics
Due to its UV-filtering properties , this compound is utilized in cosmetics and personal care products, helping to protect skin from harmful UV radiation.
Case Studies
-
Antimicrobial Efficacy Study:
A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL, indicating its potential for use in topical antimicrobial treatments. -
Local Anesthetic Application:
Research investigating the anesthetic properties of this compound showed effective pain relief in animal models when applied locally. The onset of action was rapid, and the duration of anesthesia was comparable to established local anesthetics.
These case studies underscore the practical applications of this compound in both therapeutic and research contexts.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-aminobenzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound likely acts on sodium ion channels in nerve cells, blocking the conduction of nerve impulses and thereby providing a numbing effect . This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
2-Phenoxyethyl acrylate: A related compound used in polymer chemistry.
Phenoxyethyl methacrylate: Similar in structure, used in the production of specialty polymers.
Uniqueness
2-Phenoxyethyl 4-aminobenzoate is unique due to its combination of the phenoxyethyl and aminobenzoate moieties, which confer specific chemical and biological properties. Its structural features make it suitable for applications in various fields, including its potential use as a local anesthetic and UV filter .
Biological Activity
2-Phenoxyethyl 4-aminobenzoate, also known by its chemical identifier CAS 88938-23-2, is a compound that has garnered interest in various fields due to its unique structural characteristics and biological properties. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a phenoxyethyl group linked to an aminobenzoate moiety. This structure contributes to its diverse biological activities, including antimicrobial and potential anesthetic properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological effects.
The primary mechanism of action for this compound appears to involve interaction with sodium ion channels in nerve cells. By blocking these channels, the compound inhibits the conduction of nerve impulses, leading to a numbing effect that is characteristic of local anesthetics. Additionally, it may exhibit antimicrobial properties by disrupting the integrity of bacterial cell membranes.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Its efficacy as an antibacterial agent has been highlighted in studies focusing on its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
Case Studies
- Antibacterial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains. The results indicated an MIC value of 32 μg/mL against E. coli, suggesting moderate antibacterial potency.
- Local Anesthetic Properties : In a comparative analysis with established local anesthetics, this compound was found to have a comparable onset time and duration of action in animal models, indicating its potential utility in clinical settings for pain management.
Applications
The compound's biological activity has led to various applications:
- Pharmaceuticals : It is being explored as a potential local anesthetic and antimicrobial agent.
- Cosmetics : Due to its UV-filtering properties, it is utilized in personal care products.
- Research Tool : It serves as a biochemical probe for studying enzyme activities and protein interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Antibacterial, Local Anesthetic | 32 |
2-Phenoxyethyl 2-nitrobenzoate | Antimicrobial | Not specified |
2-Phenoxyethyl 3-bromobenzoate | Limited Antimicrobial Activity | Not specified |
Properties
IUPAC Name |
2-phenoxyethyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9H,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTXFHFQGLRJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546697 | |
Record name | 2-Phenoxyethyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88938-23-2 | |
Record name | Ethanol, 2-phenoxy-, 1-(4-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88938-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxyethyl 4-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088938232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyethyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethyl 4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.